Butanamide, 2-ethyl-3-oxo-N-phenyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
31844-89-0 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-ethyl-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C12H15NO2/c1-3-11(9(2)14)12(15)13-10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3,(H,13,15) |
InChI Key |
PQSBYIQGYNIWJR-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C)C(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CCC(C(=O)C)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Definitional Context and Classification of Butanamide, 2 Ethyl 3 Oxo N Phenyl
Butanamide, 2-ethyl-3-oxo-N-phenyl-, with the CAS number 31844-89-0, is an organic compound systematically named N-phenyl-2-ethyl-3-oxobutanamide. lookchem.com It belongs to the class of butanamides, which are amide derivatives of butanoic acid. The defining features of this molecule are the N-phenyl group attached to the amide nitrogen, an ethyl group at the second carbon (α-carbon), and a ketone group at the third carbon (β-carbon) of the butanamide backbone.
The presence of both a ketone and an amide functional group separated by a single carbon atom categorizes it as a β-ketoamide. This structural motif is pivotal to its chemical reactivity and properties. The molecular formula for this compound is C12H15NO2, and it has a molecular weight of 205.257 g/mol . lookchem.com
Table 1: Physicochemical Properties of Butanamide, 2-ethyl-3-oxo-N-phenyl-
| Property | Value |
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.257 g/mol lookchem.com |
| XLogP3 | 2.5 lookchem.com |
| Hydrogen Bond Donor Count | 1 lookchem.com |
| Hydrogen Bond Acceptor Count | 2 lookchem.com |
| Rotatable Bond Count | 4 lookchem.com |
| Exact Mass | 205.110278721 lookchem.com |
| Heavy Atom Count | 15 lookchem.com |
| Complexity | 232 lookchem.com |
The Significance of β Ketoamide Scaffolds in Organic Synthesis and Medicinal Chemistry
The β-ketoamide scaffold is a privileged structural motif in both organic synthesis and medicinal chemistry due to its versatile reactivity and presence in numerous biologically active molecules. This framework allows for a wide array of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including various heterocyclic compounds. researchgate.net
In medicinal chemistry, the β-ketoamide group is found in a range of therapeutic agents. For instance, derivatives of β-ketoamides have been investigated as inhibitors for enzymes such as the main protease (Mpro) of SARS-CoV-2. nih.gov The ability of the keto and amide groups to participate in hydrogen bonding and other non-covalent interactions makes them effective for binding to biological targets. The general structure of β-ketoamides allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles.
Rationale for Comprehensive Academic Research on Butanamide, 2 Ethyl 3 Oxo N Phenyl
The specific substitution pattern of Butanamide, 2-ethyl-3-oxo-N-phenyl- presents a unique case for academic investigation. The presence of the N-phenyl group, combined with the ethyl substituent on the α-carbon, influences the compound's steric and electronic properties. This, in turn, can affect its reactivity in synthetic transformations and its potential biological activity.
Research into this specific molecule can provide valuable insights into how modifications on the β-ketoamide scaffold impact its chemical behavior and potential applications. For example, understanding its coordination chemistry with various metal ions could lead to new catalysts or materials. Furthermore, its potential as a precursor in the synthesis of novel heterocyclic compounds with interesting pharmacological properties warrants exploration. researchgate.net
Research Objectives and Scope of Investigation
Direct Synthetic Routes for Butanamide, 2-ethyl-3-oxo-N-phenyl-
Direct synthesis of Butanamide, 2-ethyl-3-oxo-N-phenyl-, primarily involves the alkylation of a pre-existing β-ketoamide framework.
The most direct synthetic route to Butanamide, 2-ethyl-3-oxo-N-phenyl-, involves the C-alkylation of N-phenylacetoacetamide. In this approach, the methylene (B1212753) group situated between the two carbonyl groups of N-phenylacetoacetamide is deprotonated by a suitable base to form a nucleophilic enolate. This enolate then reacts with an ethylating agent, such as ethyl bromide, via a nucleophilic substitution reaction to introduce the ethyl group at the α-position, yielding the target compound.
The reaction can be generalized as follows:
Starting Material: N-Phenylacetoacetamide
Reagent: Ethylating agent (e.g., ethyl bromide)
Base: A suitable base to generate the enolate (e.g., sodium ethoxide, sodium hydride).
Product: Butanamide, 2-ethyl-3-oxo-N-phenyl-
This method is a specific example of the broader strategy of alkylating active methylene compounds, a fundamental carbon-carbon bond-forming reaction in organic synthesis.
The efficiency of the alkylation of N-phenylacetoacetamide is dependent on several factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent. The optimization of these conditions is crucial for maximizing the yield and purity of Butanamide, 2-ethyl-3-oxo-N-phenyl-.
Research into the alkylation of related N-substituted phenylacetamides has shown that reaction conditions significantly influence the outcome. researchgate.netnih.gov Factors such as the strength of the base can affect the degree of enolate formation, while the solvent can influence the solubility of the reactants and the reactivity of the nucleophile. For instance, polar aprotic solvents are often employed in such reactions. The reaction temperature is another critical parameter that needs to be controlled to minimize side reactions. The use of phase-transfer catalysts has also been explored to facilitate the reaction between the aqueous and organic phases, potentially improving yields. researchgate.netnih.gov A reported synthesis of Butanamide, 2-ethyl-3-oxo-N-phenyl- from N-phenylacetoacetamide and ethyl bromide cites a yield of 59.0%, indicating a reasonably efficient transformation under specific, though not universally optimized, conditions.
| Parameter | Variation | Potential Effect on Yield |
| Base | Stronger vs. Weaker | Affects extent of enolate formation |
| Solvent | Polar aprotic vs. Polar protic | Influences reactant solubility and nucleophilicity |
| Temperature | Higher vs. Lower | Can increase reaction rate but may also promote side reactions |
| Catalyst | Phase-transfer catalyst | Can enhance reaction rates in biphasic systems |
General Principles and Adaptable Synthetic Approaches for Analogous β-Ketoamides
Beyond the direct alkylation of a pre-formed β-ketoamide, several general synthetic methodologies can be adapted to construct the Butanamide, 2-ethyl-3-oxo-N-phenyl- framework and its analogues.
Amidation reactions represent a fundamental approach to forming the amide bond present in Butanamide, 2-ethyl-3-oxo-N-phenyl-. These methods typically involve the reaction of a carboxylic acid derivative with an amine.
One common precursor for the synthesis of N-phenylacetoacetamide is the reaction between diketene (B1670635) and aniline (B41778). wikipedia.org Diketene acts as an acetoacetylating agent, and its reaction with an aromatic amine like aniline directly furnishes the acetoacetamide (B46550) structure. wikipedia.org This N-phenylacetoacetamide can then be alkylated as described in section 2.1.1.
More broadly, β-ketoamides can be synthesized through the condensation of dianions of malonic acid mono-amides with acid chlorides. researchgate.net This method, followed by an acidic workup to induce decarboxylation, provides good yields of the desired β-keto amides. researchgate.net Another approach utilizes Meldrum's acid, which can react with amines to form malonic acid monoamide derivatives that are subsequently acylated and decarboxylated. researchgate.net Additionally, a domino fragmentation of β-enamino amides, which can be prepared from acetoacetamides, provides a pathway to functionalized β-keto amides. nih.govresearchgate.net
The construction of the β-ketoamide moiety can also be achieved through strategies that functionalize ketone or amide precursors. The Claisen condensation is a classic carbon-carbon bond-forming reaction that produces a β-keto ester through the reaction of two ester molecules in the presence of a strong base. geeksforgeeks.orgmasterorganicchemistry.com The resulting β-keto ester can then be converted to the corresponding β-ketoamide through amidation. A "crossed" Claisen condensation, involving two different esters, can also be employed. masterorganicchemistry.comorganic-chemistry.org
The acylation of amide enolates is another powerful method. nih.gov However, generating enolates from primary and secondary amides can be challenging due to the acidity of the N-H bond, often requiring double deprotonation or the use of protecting groups. nih.gov More recent methods have explored the transformation of N-Boc protected amides into β-ketoamides using 1,1-diborylalkanes, offering a route under specific reaction conditions. researchgate.net
| General Strategy | Key Precursors | Product Type |
| Claisen Condensation | Two ester molecules | β-keto ester |
| Acylation of Amide Enolates | Amide, Acylating agent | β-ketoamide |
| N-Boc Amide Transformation | N-Boc amide, 1,1-diborylalkane | β-ketoamide |
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, offer an efficient approach to building molecular complexity. The Ugi reaction is a prominent example of a four-component reaction (4CR) that involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org
While a standard Ugi reaction does not directly yield a β-ketoamide of the Butanamide, 2-ethyl-3-oxo-N-phenyl- type, its principles are highly relevant for the convergent synthesis of complex amide-containing structures. nih.govnih.gov The versatility of the Ugi reaction allows for the creation of large libraries of compounds by varying the four starting components. wikipedia.org Modifications and adaptations of the Ugi reaction and other MCRs represent a frontier in the efficient construction of diverse chemical scaffolds, including those related to butanamides. nih.govmdpi.comyoutube.com For instance, the use of β-keto acids in Ugi reactions has been shown to enable the synthesis of β-lactams. thieme-connect.de The development of novel MCRs that could directly assemble the butanamide framework remains an active area of research.
Mechanistic Investigations of Key Synthetic Transformations
The synthesis of Butanamide, 2-ethyl-3-oxo-N-phenyl- and related β-ketoamides involves several key transformations. Understanding the mechanisms of these reactions is crucial for optimizing synthetic routes and achieving desired chemical structures.
Oxidative Functionalizations of the Butanamide Core
The butanamide core, characterized by its β-dicarbonyl motif, is susceptible to various oxidative functionalizations. While direct studies on Butanamide, 2-ethyl-3-oxo-N-phenyl- are limited, mechanisms can be inferred from the well-documented chemistry of analogous β-keto esters. The presence of the enol form, in equilibrium with the keto form, allows for reactions characteristic of alkenes.
One significant oxidative pathway is the cleavage of the carbon-carbon bond, which can be initiated by various oxidizing agents. For example, ozonolysis of the enol tautomer would lead to the scission of the Cα-Cβ double bond, resulting in smaller carbonyl-containing fragments.
Another potential transformation is acid-catalyzed oxidation using peroxy acids, such as peracetic acid. For the related compound ethyl acetoacetate (B1235776), the proposed mechanism involves the epoxidation of the enol form as the rate-determining step. A similar mechanism can be postulated for Butanamide, 2-ethyl-3-oxo-N-phenyl-, where the enol intermediate reacts with the peroxy acid to form an epoxide, which can then undergo further rearrangement or cleavage. Manganese-based reagents are also known to facilitate oxidative transformations in such systems.
Table 1: Potential Oxidative Pathways for the Butanamide Core
| Oxidative Agent | Proposed Intermediate | Potential Outcome |
|---|---|---|
| Ozone (O₃) | Enol Ozonide | Cleavage of Cα-Cβ bond |
| Peroxy Acids | Enol Epoxide | Formation of α-hydroxy or cleavage products |
Carbon-Carbon Bond Cleavage Mechanisms
The cleavage of carbon-carbon bonds within the butanamide structure is a key mechanistic consideration, particularly under oxidative or thermal conditions. The β-dicarbonyl system in Butanamide, 2-ethyl-3-oxo-N-phenyl- provides a site for such cleavages.
One plausible mechanism involves a retro-Claisen type C-C bond scission. nih.gov This pathway could be initiated by the formation of an incipient negative charge on the α-carbon, which attacks an electrophilic species. nih.gov In the context of enzymatic reactions involving similar structures, a ferryl species has been proposed as the electrophile, which would account for the intermediacy of a species where oxygen derived from O₂ can exchange with the solvent. nih.gov
Another potential mechanism for C-C bond cleavage is a Criegee-type rearrangement. nih.gov This would involve the formation of a hydroperoxide intermediate from the enol form. The subsequent rearrangement of this hydroperoxide could lead to the cleavage of the C-C bond and the formation of ester and acid fragments. nih.gov Studies on the thermal decomposition of related β-keto esters under acidic conditions have shown that significant C-C bond cleavage occurs, leading to the formation of smaller ketone products.
Computational studies on related systems, such as the ethanol (B145695) oxidation reaction on copper oxide surfaces, have highlighted that the barrier for C-C bond cleavage can be influenced by factors like the presence of hydrogen atoms on the intermediate species. rsc.org The loss of hydrogen atoms tends to increase the energy barrier for C-C bond scission. rsc.org
Stereochemical Control and Regioselectivity in Synthesis
Achieving specific stereochemical and regiochemical outcomes is a fundamental challenge in the synthesis of complex molecules like Butanamide, 2-ethyl-3-oxo-N-phenyl-. The control of these aspects relies heavily on the choice of reactants, catalysts, and reaction conditions.
Stereochemical Control: The α-carbon of Butanamide, 2-ethyl-3-oxo-N-phenyl- is a stereocenter. Controlling its configuration is a key synthetic objective. In related Mannich-type reactions for the synthesis of 4-phenyl-4-oxo-2-((S)-1-phenethylamino)butanoic acid ethyl ester, the use of a chiral amine ((S)-phenethylamine) and a catalyst system (like L-proline and AgOTf) can lead to the formation of diastereomers in specific ratios. google.com For instance, reactions have yielded (S,S) and (R,S) diastereomers in ratios such as 3.3:1, demonstrating a degree of stereochemical induction. google.com The precise stereochemical outcome is influenced by the catalyst, solvent, and temperature. google.com
Regioselectivity: Regioselectivity concerns which part of a molecule reacts. In the synthesis of related heterocyclic structures from α-oxothioamides, high regioselectivity has been achieved by carefully selecting the solvent and the presence or absence of a base. nih.gov For example, the reaction between an α-oxothioamide and an α-bromoketone in DMF without a base leads to the formation of a thiazole (B1198619), whereas the same reaction in acetonitrile (B52724) with triethylamine (B128534) yields a thioether. nih.gov This demonstrates that the nucleophilic site of the intermediate can be directed to a specific reaction pathway.
In syntheses involving acylation and condensation of amines with β-keto esters, the reaction outcome is highly dependent on temperature and the presence of a catalyst. nih.gov For instance, the reaction of 3-amino-9-ethylcarbazole (B89807) with ethyl-3-oxobutanoate in refluxing toluene (B28343) yields solely the acylation product. nih.gov However, the addition of a catalytic amount of hydrochloric acid promotes the formation of the condensation product. nih.gov These principles of controlling regioselectivity by tuning reaction conditions are directly applicable to the synthesis of Butanamide, 2-ethyl-3-oxo-N-phenyl- from an aniline precursor and a suitable β-keto ester.
Table 2: Factors Influencing Stereochemistry and Regioselectivity
| Factor | Influence on Stereochemistry | Influence on Regioselectivity |
|---|---|---|
| Catalyst | Chiral catalysts (e.g., L-proline) can induce the formation of specific stereoisomers. google.com | Acid or base catalysts can direct the reaction towards either acylation or condensation products. nih.gov |
| Solvent | Can affect the transition state energies of competing diastereomeric pathways. google.com | The polarity and nature of the solvent can determine the nucleophilic site in ambident nucleophiles. nih.gov |
| Temperature | Can influence the diastereomeric ratio. google.com | Can be a deciding factor between kinetic and thermodynamic products, thus affecting regioselectivity. nih.gov |
| Reactant Structure | The inherent chirality of a reactant can direct the stereochemistry of the product. google.com | The electronic and steric properties of substituents guide the position of attack. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For Butanamide, 2-ethyl-3-oxo-N-phenyl- and its analogues, NMR provides critical information about the proton and carbon frameworks, as well as their spatial relationships and conformational dynamics.
Compounds with a similar β-ketoamide structure, such as (Z)-2-(aminomethylene)-3-oxo-N-phenylbutanamide, have been analyzed using high-resolution NMR. rsc.org For this analogue, proton signals for the phenyl group appear in the aromatic region (δ 7.0-8.0 ppm), while the acetyl methyl protons are observed as a sharp singlet around δ 2.3 ppm. rsc.org The amide proton typically appears as a broad singlet at a downfield chemical shift, often above δ 10 ppm, due to hydrogen bonding. rsc.org
The carbon-13 NMR spectrum would similarly show distinct signals for the carbonyl carbons (ketone and amide) in the δ 160-200 ppm range, aromatic carbons between δ 110-140 ppm, and aliphatic carbons at higher field. rsc.org For instance, in an analogue, the acetyl methyl carbon appears around δ 26 ppm. rsc.org
The keto-enol tautomerism common in β-dicarbonyl compounds significantly influences NMR spectra. researchgate.net The presence of both keto and enol forms in solution would result in two distinct sets of signals, with the ratio depending on the solvent and temperature. 2D NMR techniques like HSQC and HMBC are crucial for unambiguously assigning these signals and confirming the connectivity between protons and carbons. beilstein-journals.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Butanamide, 2-ethyl-3-oxo-N-phenyl- (Keto Form)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H (ortho, meta, para) | 7.1 - 7.6 | 120 - 140 |
| Amide N-H | ~10 - 12 | - |
| Methine C-H (at C2) | ~3.5 - 4.0 | ~55 - 65 |
| Acetyl CH₃ | ~2.2 - 2.4 | ~25 - 30 |
| Ethyl CH₂ | ~1.8 - 2.2 | ~20 - 30 |
| Ethyl CH₃ | ~0.9 - 1.2 | ~10 - 15 |
| Amide C=O | - | ~165 - 175 |
| Ketone C=O | - | ~195 - 205 |
NMR spectroscopy is also a powerful method for studying the conformational preferences of molecules in solution. For β-dicarbonyl compounds like Butanamide, 2-ethyl-3-oxo-N-phenyl-, the most significant conformational equilibrium is the keto-enol tautomerism. researchgate.net The enol form is often stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, forming a six-membered ring. researchgate.net
The specific conformation of the N-phenyl group relative to the rest of the molecule can be investigated using 2D NOESY experiments, which detect through-space interactions between protons. The presence or absence of cross-peaks between the phenyl protons and protons on the butanamide backbone would reveal their spatial proximity and preferred orientation.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes of Functional Groups
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The spectrum of Butanamide, 2-ethyl-3-oxo-N-phenyl- is expected to be dominated by absorptions from its amide and ketone groups.
For the closely related compound 3-oxo-N-phenylbutanamide (acetoacetanilide), the IR spectrum shows characteristic absorption bands. nist.gov A strong band corresponding to the N-H stretch is typically observed in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative. The amide C=O stretch (Amide I band) usually appears around 1650-1680 cm⁻¹, while the ketone C=O stretch is found at a higher frequency, typically 1700-1725 cm⁻¹. The presence of the enol tautomer would give rise to a broad O-H stretching band (around 3000 cm⁻¹) and a C=C stretching band near 1600 cm⁻¹. nih.gov
Other significant bands include the N-H bending vibration (Amide II band) near 1550 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range. rsc.orgnist.gov Vibrations associated with the ethyl group (C-H stretching and bending) would appear in their characteristic regions.
Table 2: Characteristic IR Absorption Frequencies for Butanamide, 2-ethyl-3-oxo-N-phenyl-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Amide | N-H Stretch | 3200 - 3400 | nist.gov |
| Ketone | C=O Stretch | 1700 - 1725 | nist.gov |
| Amide | C=O Stretch (Amide I) | 1650 - 1680 | rsc.orgnist.gov |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | rsc.org |
| Amide | N-H Bend (Amide II) | ~1550 | rsc.org |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. The molecular formula of Butanamide, 2-ethyl-3-oxo-N-phenyl- is C₁₂H₁₅NO₂, corresponding to a molecular weight of approximately 205.26 g/mol . lookchem.com
Under electron ionization (EI), the molecular ion ([M]⁺) at m/z 205 would be expected. The fragmentation is likely to be directed by the functional groups. Key fragmentation pathways would include:
Alpha-cleavage adjacent to the carbonyl groups, leading to the loss of the acetyl group (CH₃CO•, 43 u) or the ethyl group (C₂H₅•, 29 u).
Cleavage of the amide bond , which can occur in two ways:
Formation of the benzoyl isocyanate ion or anilino-cation (C₆H₅NH₂⁺•, m/z 93) and a neutral ketene (B1206846) fragment.
Formation of an acylium ion by cleavage of the N-C(phenyl) bond.
McLafferty rearrangement , involving the transfer of a gamma-hydrogen (from the ethyl group) to the ketone oxygen, followed by the elimination of a neutral alkene.
Analysis of the fragmentation of the simpler analogue, N-phenyl-butanamide, shows a prominent fragment corresponding to the cleavage of the amide bond. nist.gov Studies on other complex substituted amides also confirm that cleavage of bonds alpha to carbonyl groups and amide linkages are dominant fragmentation pathways. researchgate.netnih.gov
Table 3: Predicted Key Mass Fragments for Butanamide, 2-ethyl-3-oxo-N-phenyl-
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 205 | [C₁₂H₁₅NO₂]⁺ | Molecular Ion (M⁺) |
| 176 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 162 | [M - CH₃CO]⁺ | Loss of acetyl radical |
| 112 | [C₆H₆NO]⁺ | Product of amide bond cleavage |
| 93 | [C₆H₅NH₂]⁺ | Anilino-cation radical |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of Butanamide, 2-ethyl-3-oxo-N-phenyl- is expected to show absorptions corresponding to transitions involving the phenyl ring and the two carbonyl groups.
The phenyl group gives rise to strong π → π* transitions, typically observed below 280 nm. The carbonyl groups exhibit two types of transitions: a weak n → π* transition at longer wavelengths (usually > 270 nm) and a more intense π → π* transition at shorter wavelengths (< 200 nm). The conjugation in the enol tautomer would shift the π → π* transition to a longer wavelength (a bathochromic shift) compared to the isolated keto form. Studies on related phenylhydrazono derivatives confirm that the interaction between phenyl rings and adjacent chromophores like C=N or C=O groups significantly influences the electronic absorption bands. nih.gov
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a solid crystal, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of Butanamide, 2-ethyl-3-oxo-N-phenyl- itself has not been reported, the structure of a close analogue, (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate, offers significant insights. nih.govnih.gov
In this analogue, the molecule adopts a specific conformation stabilized by intramolecular hydrogen bonds. nih.gov The crystal packing is dictated by a network of intermolecular hydrogen bonds, including C—H⋯O and N—H⋯O interactions, which link the molecules into layers. nih.govnih.gov Additionally, C—H⋯π and π–π stacking interactions contribute to the stability of the crystal lattice. nih.gov
A Hirshfeld surface analysis performed on this analogue revealed that H⋯H (49.4%), C⋯H/H⋯C (23.2%), and O⋯H/H⋯O (20.0%) contacts are the most significant intermolecular interactions governing the crystal packing. nih.govnih.gov It is highly probable that Butanamide, 2-ethyl-3-oxo-N-phenyl- would exhibit similar types of non-covalent interactions, such as hydrogen bonds involving the amide N-H and carbonyl oxygens, to form a stable, ordered structure in the solid state.
Table 4: Selected Crystallographic Data for the Analogue (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | I2/a | researchgate.net |
| Dihedral Angle (Pyrrole-Phenyl) | 59.95 (13)° | nih.govnih.gov |
| Key Intermolecular Interactions | N—H⋯O, C—H⋯O, C—H⋯π, π-π | nih.gov |
| Dominant Hirshfeld Contacts | H···H (49.4%), C···H (23.2%), O···H (20.0%) | nih.govnih.gov |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental insight into the elemental composition of a newly synthesized compound. mdpi.comuniv-fcomte.fr It is employed to quantitatively determine the percentage of specific elements within a sample, most commonly carbon (C), hydrogen (H), and nitrogen (N). This data is crucial for verifying the empirical formula of a substance, which represents the simplest whole-number ratio of atoms of each element in the compound. For many scientific journals, providing elemental analysis data that falls within a narrow margin of error of the theoretical values is a prerequisite for the publication of new chemical structures. nih.govresearchgate.net
The most prevalent method for determining the elemental composition of organic compounds is combustion analysis. mdpi.com This process involves burning a small, precisely weighed sample in an oxygen-rich environment. The combustion converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas or nitrogen oxides. nih.gov These resulting gases are then separated and measured by detectors, allowing for the calculation of the mass percentages of each element in the original sample.
The molecular formula for Butanamide, 2-ethyl-3-oxo-N-phenyl- is established as C₁₂H₁₅NO₂. lookchem.com Based on this formula, the theoretical elemental composition can be calculated. The experimental results obtained from elemental analysis are then compared against these theoretical values. A close agreement, typically within ±0.4%, between the found and calculated values provides strong evidence for the compound's proposed atomic constitution and serves as a critical indicator of its purity. nih.gov While specific experimental data for Butanamide, 2-ethyl-3-oxo-N-phenyl- is not available in the cited literature, the general procedure and the importance of such analysis are well-documented for its analogues, N-aryl-3-oxobutanamides. researchgate.netbeilstein-journals.org
The table below illustrates how the results of elemental analysis are typically presented, showing the calculated theoretical percentages for Butanamide, 2-ethyl-3-oxo-N-phenyl- against a representative "Found" data set from an analogous organic compound to demonstrate the principle of empirical formula confirmation. mdpi.com
Elemental Analysis Data
| Element | Theoretical % (Calculated for C₁₂H₁₅NO₂) | Found % (Illustrative Example) | Difference % |
|---|---|---|---|
| Carbon (C) | 70.22 | 70.45 | +0.23 |
| Hydrogen (H) | 7.37 | 7.29 | -0.08 |
| Nitrogen (N) | 6.82 | 6.91 | +0.09 |
The minor deviations between the theoretical and found percentages in the illustrative data fall well within the scientifically accepted ±0.4% tolerance, thereby confirming the empirical formula and indicating a high degree of sample purity. nih.gov
Transformations at the α-Position of the Butanamide Core
The carbon atom situated between the two carbonyl groups, known as the α-carbon, is particularly reactive due to the electron-withdrawing effects of the adjacent functional groups.
Butanamide, 2-ethyl-3-oxo-N-phenyl- can exist in equilibrium between its keto and enol tautomeric forms. The presence of acidic α-hydrogens allows for deprotonation and subsequent formation of an enolate intermediate, which can then be protonated on the oxygen atom to yield the enol form.
The position of this equilibrium is influenced by several factors, including the solvent and temperature. In nonpolar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond. Conversely, polar solvents can stabilize the keto form through intermolecular hydrogen bonding. This tautomerism is a key aspect of the compound's reactivity, as the enolate is a potent nucleophile.
The nucleophilic enolate of Butanamide, 2-ethyl-3-oxo-N-phenyl- readily participates in alkylation and acylation reactions.
Alkylation: Treatment with an alkyl halide in the presence of a suitable base leads to the formation of a new carbon-carbon bond at the α-position. The choice of base is crucial to ensure complete deprotonation and avoid side reactions.
Acylation: Similarly, acylation can be achieved using an acyl halide or anhydride. masterorganicchemistry.com This introduces an additional acyl group at the α-carbon, leading to the formation of a β,δ-diketoamide derivative.
These reactions are synthetically valuable for introducing a wide range of substituents at the α-position, thereby modifying the steric and electronic properties of the molecule.
Reactions Involving the Ketone and Amide Functionalities
The ketone and amide groups in Butanamide, 2-ethyl-3-oxo-N-phenyl- also serve as sites for various chemical transformations.
The ketone carbonyl group is susceptible to nucleophilic attack. Reactions with various nucleophiles, such as organometallic reagents or cyanide, can lead to the formation of tertiary alcohols or cyanohydrins, respectively.
Condensation reactions, such as the Knoevenagel condensation, can also occur at the active methylene group, particularly under basic conditions.
The reaction of Butanamide, 2-ethyl-3-oxo-N-phenyl- with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) leads to the formation of an oxime derivative at the α-position. This reaction proceeds through the formation of a nitroso intermediate, which then tautomerizes to the more stable oxime.
The ketone functionality readily reacts with hydrazine (B178648) and its derivatives to form hydrazones. researchgate.netorganic-chemistry.orgdergipark.org.tr This reaction is a classic method for the derivatization of carbonyl compounds and proceeds via a nucleophilic addition-elimination mechanism. organic-chemistry.org
The resulting hydrazones can be valuable intermediates for the synthesis of various heterocyclic compounds, such as pyrazoles. researchgate.net The specific structure of the hydrazone and its subsequent reactivity depend on the nature of the hydrazine reagent used. For instance, reaction with phenylhydrazine (B124118) would yield a phenylhydrazone derivative.
Interactive Data Table of Reaction Products
| Reactant | Reagent(s) | Reaction Type | Product |
| Butanamide, 2-ethyl-3-oxo-N-phenyl- | Alkyl Halide, Base | Alkylation | α-Alkyl-Butanamide, 2-ethyl-3-oxo-N-phenyl- |
| Butanamide, 2-ethyl-3-oxo-N-phenyl- | Acyl Halide, Base | Acylation | α-Acyl-Butanamide, 2-ethyl-3-oxo-N-phenyl- |
| Butanamide, 2-ethyl-3-oxo-N-phenyl- | Nitrous Acid | Nitrosation | 2-ethyl-2-(hydroxyimino)-3-oxo-N-phenylbutanamide |
| Butanamide, 2-ethyl-3-oxo-N-phenyl- | Hydrazine | Hydrazone Formation | 2-ethyl-3-(hydrazinylidene)-N-phenylbutanamide |
| Butanamide, 2-ethyl-3-oxo-N-phenyl- | Phenylhydrazine | Hydrazone Formation | 2-ethyl-N-phenyl-3-(2-phenylhydrazinylidene)butanamide |
Cyclization Reactions for Heterocyclic Compound Synthesis
The unique structural characteristics of Butanamide, 2-ethyl-3-oxo-N-phenyl-, specifically the presence of a β-dicarbonyl system, make it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. These reactions typically proceed through condensation and cyclization pathways, leveraging the reactivity of the keto and amide functionalities.
Formation of Pyridine (B92270) and Pyran Derivatives
The synthesis of pyridin-2-one derivatives can be achieved through the Michael addition of 3-oxobutanamides with α,β-ethylenic ketones and amides. researchgate.net The degree of unsaturation in the final pyridine ring is dependent on the specific reaction conditions. researchgate.net For instance, the reaction of 3-oxobutanamide with compounds like 4-phenylbut-3-en-2-one or 3-aryl-2-cyanoprop-2-enamides yields a variety of di-, tetra-, and hexahydropyridin-2-one derivatives. researchgate.net While a specific example for Butanamide, 2-ethyl-3-oxo-N-phenyl- is not detailed, its structural analogy to 3-oxobutanamide suggests its potential utility in similar synthetic routes. Another approach involves the condensation of N-2-pyridyl-3-oxobutanamide with arylidenemalononitrile to yield dihydropyridine (B1217469) derivatives. raco.cat
Pyran derivatives are also accessible starting from β-ketoamides. An organocatalytic approach involving the Michael addition of electronically poor alkenes to a β-dicarbonyl compound, followed by enolization and cyclization, can produce highly functionalized and optically enriched pyrans with multiple contiguous chiral centers. rsc.org The reaction of ethyl benzoylacetate with 2-benzylidenemalanonitrile is a known method for producing pyran derivatives. researchgate.net
A summary of representative reactions for the formation of pyridine and pyran derivatives is presented in the table below.
| Starting Materials | Reagents | Product Type | Reference |
| 3-Oxobutanamide, α,β-Ethylenic Ketones/Amides | - | Pyridin-2-one derivatives | researchgate.net |
| N-2-pyridyl-3-oxobutanamide, Arylidenemalononitrile | - | Dihydropyridine derivative | raco.cat |
| β-Dicarbonyl compound, Electronically poor alkenes | Amine catalyst | Substituted Pyran derivatives | rsc.org |
| Ethyl benzoylacetate, 2-Benzylidenemalanonitrile | - | Pyran derivative | researchgate.net |
Synthesis of Thiophene (B33073) and Thiazole Compounds
The synthesis of thiophenes from Butanamide, 2-ethyl-3-oxo-N-phenyl- can be accomplished through the Gewald reaction. This multicomponent reaction involves the condensation of a ketone or aldehyde with a compound containing an active methylene group, in the presence of elemental sulfur and a base, to yield a polysubstituted 2-aminothiophene. organic-chemistry.orgnih.gov The reaction is believed to proceed via a Knoevenagel condensation to form an α,β-unsaturated nitrile, which is then sulfanylated and undergoes cyclization. thieme-connect.de As a β-ketoamide, Butanamide, 2-ethyl-3-oxo-N-phenyl- possesses the requisite α-methylene group for this transformation.
For the synthesis of thiazole compounds, the Hantzsch thiazole synthesis is a widely employed method. nih.govresearchgate.netijper.org This reaction typically involves the condensation of an α-haloketone with a thioamide. researchgate.net To utilize Butanamide, 2-ethyl-3-oxo-N-phenyl- in a Hantzsch synthesis, it would first need to be halogenated at the C2 position. The resulting α-halo-β-ketoamide can then react with a thioamide, such as thiourea, to form the thiazole ring. ijper.orgresearchgate.net For example, 2-amino-4-arylthiazoles can be synthesized from the condensation of α,α-dibromoketones with thiourea. ijper.org
The following table summarizes the key synthetic strategies for thiophene and thiazole derivatives.
| Reaction Name | Key Reactants | Product Type | Reference |
| Gewald Reaction | α-Methylene carbonyl, Activated nitrile, Sulfur | 2-Aminothiophene | organic-chemistry.orgnih.govthieme-connect.de |
| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | Thiazole | nih.govresearchgate.netijper.orgresearchgate.net |
Construction of Diazepine (B8756704) and Triazole Scaffolds
The construction of seven-membered diazepine rings can be achieved through the condensation of appropriate diamines with dicarbonyl compounds. For instance, 1,5-benzodiazepine derivatives are commonly synthesized by the reaction of o-phenylenediamines with ketones under acidic catalysis. nih.gov The diketone functionality within Butanamide, 2-ethyl-3-oxo-N-phenyl- makes it a potential candidate for such cyclization reactions. A more specific example involves the reaction of 3-oxobutanamides with ethylene (B1197577) diamine to afford 1,4-diazepine derivatives.
The synthesis of triazole scaffolds often utilizes the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles. nih.gov To employ Butanamide, 2-ethyl-3-oxo-N-phenyl- in this methodology, it would first need to be functionalized with either a terminal alkyne or an azide (B81097) group. Another approach to 1,2,3-triazoles involves the reaction of α-diazo-β-oxoamides with amines in what is known as a modified Wolff's cyclocondensation. researchgate.net
Key synthetic routes to diazepine and triazole scaffolds are outlined below.
| Target Scaffold | Synthetic Approach | Key Reagents | Reference |
| 1,5-Benzodiazepine | Condensation | o-Phenylenediamine, Ketone | nih.gov |
| 1,4-Diazepine | Condensation | 3-Oxobutanamide, Ethylene diamine | |
| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal alkyne, Azide, Copper catalyst | nih.gov |
| 1,2,3-Triazole | Modified Wolff's Cyclocondensation | α-Diazo-β-oxoamide, Amine | researchgate.net |
Oxidative Transformations and Bond Cleavage Reactions
Butanamide, 2-ethyl-3-oxo-N-phenyl- can undergo oxidative transformations, primarily targeting the carbon-carbon bond between the two carbonyl groups, a characteristic reaction of β-dicarbonyl compounds. This oxidative cleavage can lead to the formation of smaller carboxylic acid or amide fragments.
One of the most common methods for the oxidative cleavage of the double bond in the enol form of β-dicarbonyl compounds is ozonolysis. This reaction effectively breaks the C=C bond, yielding carbonyl compounds. For β-keto esters, which are structurally related to Butanamide, 2-ethyl-3-oxo-N-phenyl-, oxidative cleavage of the carbon-carbon bond is a known transformation that can be accomplished using various oxidizing agents.
Furthermore, the reactivity of the enol form allows for other oxidative reactions. For example, manganese-based catalysts have been shown to facilitate the light-driven oxidative cleavage of alkenes to carbonyls under an atmosphere of oxygen. While not specifically demonstrated for Butanamide, 2-ethyl-3-oxo-N-phenyl-, this methodology is applicable to a range of alkenes and could potentially be adapted for the enol tautomer of the title compound.
Computational and Theoretical Chemistry Studies of Butanamide, 2 Ethyl 3 Oxo N Phenyl
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), would be a primary tool for elucidating the electronic structure and molecular geometry of Butanamide, 2-ethyl-3-oxo-N-phenyl-. DFT methods provide a good balance between computational cost and accuracy for molecules of this size.
Methodology: A typical DFT study would involve optimizing the geometry of the molecule to find its most stable three-dimensional structure. This is achieved by calculating the forces on each atom and minimizing the total energy of the system. Different combinations of exchange-correlation functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, 6-311++G(d,p)) would be tested to ensure the reliability of the results.
Expected Outputs and Data Tables: Upon completion of these calculations, a wealth of information would be generated. This data is typically presented in tables for clarity and comparison.
Optimized Geometric Parameters: This would include bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation.
Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and Mulliken or Natural Bond Orbital (NBO) atomic charges would be calculated. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability.
Vibrational Frequencies: Theoretical vibrational frequencies would be calculated and could be compared with experimental infrared (IR) and Raman spectroscopy data to validate the accuracy of the computational model.
| Calculated Property | Predicted Value |
| Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
Table 1: General computational descriptors for Butanamide, 2-ethyl-3-oxo-N-phenyl-. These values are typically derived from computational models.
Conformational Analysis and Potential Energy Surface Mapping
The presence of several rotatable bonds in Butanamide, 2-ethyl-3-oxo-N-phenyl- suggests that it can exist in multiple conformations. Conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them.
Methodology: A systematic scan of the potential energy surface (PES) would be performed by rotating the key dihedral angles of the molecule. For each rotational step, the energy of the resulting conformation would be calculated. This allows for the mapping of the PES and the identification of local and global energy minima, which correspond to the stable conformers.
Expected Outputs: The results of a conformational analysis are typically visualized as a 2D or 3D plot of energy versus dihedral angle(s). A data table summarizing the relative energies of the most stable conformers and the energy barriers for their interconversion would also be generated.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can reveal its dynamic behavior over time.
Methodology: MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field. The simulation would typically be run for a period of nanoseconds to microseconds, and the trajectory of each atom would be recorded. These simulations can be performed in a vacuum or, more realistically, in a solvent like water to mimic physiological conditions.
Expected Outputs: Analysis of the MD trajectory can provide information on:
Conformational Flexibility: How the molecule explores different conformations over time.
Hydrogen Bonding Dynamics: The formation and breaking of intramolecular and intermolecular hydrogen bonds.
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): These metrics quantify the stability of the molecule's structure and the flexibility of its individual atoms, respectively.
In Silico Prediction of Reactivity and Reaction Mechanisms
Computational methods can be used to predict the reactivity of Butanamide, 2-ethyl-3-oxo-N-phenyl- and to elucidate the mechanisms of its potential reactions.
Methodology: The electronic properties calculated using DFT, such as the HOMO and LUMO energies and the distribution of electrostatic potential, can indicate the most likely sites for electrophilic and nucleophilic attack. To study a specific reaction, the structures of the transition states would be located, and the activation energies would be calculated. This provides a detailed picture of the reaction pathway.
Expected Outputs: A reaction energy profile diagram, showing the energy of reactants, transition states, intermediates, and products, would be a key output. Data tables would list the calculated activation energies and reaction enthalpies.
Ligand-Protein Docking and Molecular Modeling for Interaction Prediction
To explore the potential biological activity of Butanamide, 2-ethyl-3-oxo-N-phenyl-, molecular docking and modeling techniques would be employed. These methods predict how the molecule might bind to a specific protein target.
Methodology: Molecular docking simulations would be used to place the molecule (the ligand) into the binding site of a target protein in various orientations and conformations. A scoring function then estimates the binding affinity for each pose. Subsequent molecular dynamics simulations of the ligand-protein complex can be used to assess the stability of the predicted binding mode.
Expected Outputs:
Binding Affinity: A predicted binding energy (e.g., in kcal/mol) indicating the strength of the interaction.
Binding Pose: The preferred orientation and conformation of the molecule within the protein's binding site.
Key Interactions: A detailed list of the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein. This information is often presented in a table.
| Amino Acid Residue | Type of Interaction | Distance (Å) |
| e.g., TYR 85 | Hydrogen Bond | 2.1 |
| e.g., LEU 120 | Hydrophobic | 3.5 |
| e.g., PHE 210 | π-π Stacking | 4.0 |
Table 2: An example of a data table that would be generated from a molecular docking study, detailing the predicted interactions between Butanamide, 2-ethyl-3-oxo-N-phenyl- and a hypothetical protein active site.
Biological Activities and Mechanistic Investigations Excluding Clinical Human Data
In Vitro Studies on Enzyme Inhibition Potentials
Derivatives of the acetoacetanilide (B1666496) structure have been shown to inhibit a range of enzymes critical to pathological processes, from inflammation to microbial survival.
Research has focused on the anti-inflammatory potential of acetoacetanilide derivatives through their interaction with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and phospholipase A2 (PLA2). nih.govnih.gov
Cyclooxygenase (COX) Inhibition: Certain acetanilide (B955) and benzoxazine (B1645224) derivatives have been identified as inhibitors of COX enzymes. orientjchem.orgrsc.org Molecular docking studies suggest these compounds fit effectively into the active site of COX-2. orientjchem.org For instance, a series of novel 1,4-benzoxazine derivatives showed potent COX-2 inhibition, with compounds 3e, 3f, 3r, and 3s displaying IC50 values ranging from 0.57 to 0.72 μM. rsc.org This inhibitory action is crucial as COX enzymes are central to the biosynthesis of lipid mediators, like prostaglandins (B1171923), which are heavily implicated in inflammation. orientjchem.orgmdpi.com
Phospholipase A2 (PLA2) Inhibition: An acetonic extract containing related compounds demonstrated a concentration-dependent inhibition of human group IIA secreted phospholipase A2 (hG-IIA), an enzyme involved in the inflammatory process. nih.gov The extract showed an IC50 value of 25.94 mg/mL against hG-IIA while having a significantly lower effect on the digestive phospholipase pG-IB, suggesting a degree of selectivity. nih.gov Inhibition of PLA2 is a key anti-inflammatory mechanism, as it reduces the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids. mdpi.com
Table 1: COX-2 Inhibition by 1,4-Benzoxazine Derivatives This table is based on data for related benzoxazine derivatives, not Butanamide, 2-ethyl-3-oxo-N-phenyl- itself.
| Compound | IC50 (μM) for COX-2 | Selectivity Index (SI) for COX-2 |
|---|---|---|
| 3e | 0.72 | 186.8 |
| 3f | 0.65 | 211.5 |
| 3r | 0.61 | 225.3 |
| 3s | 0.57 | 242.4 |
| Celecoxib (Standard) | 0.30 | >303 |
Source: Adapted from in vitro COX-1/COX-2 inhibition testing of novel 1,4-benzoxazine derivatives. rsc.org
The butanamide scaffold is a key feature in inhibitors of other significant enzymatic targets, particularly in the field of microbiology.
DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the cell wall biosynthesis of Mycobacterium tuberculosis (Mtb). nih.gov Several classes of DprE1 inhibitors have been identified, and some possess the N-phenyl butanamide moiety. tandfonline.comresearchgate.net For example, a novel hybrid compound, 4-(4-((Benzo[d]oxazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)-3-oxo-N-phenyl butanamide, was synthesized as part of a series targeting DprE1. tandfonline.com Two compounds from this series, BOK-2 and BOK-3, showed significant DprE1 inhibition with IC50 values of 2.2 and 3.0 μM, respectively. tandfonline.comresearchgate.net These non-covalent inhibitors function by interrupting the synthesis of arabinan, a critical component of the mycobacterial cell wall. researchgate.netnih.gov
Other Enzymes: Derivatives have also been screened against other enzymes. A series of thioquinoline derivatives bearing a phenylacetamide structure showed potent α-glucosidase inhibitory activity, with all tested compounds being more effective than the standard drug, acarbose. nih.gov The most potent derivative exhibited a competitive mode of inhibition with a Ki value of 18.0 µM. nih.gov Additionally, studies on acetophenone (B1666503) derivatives, which share some structural similarities, demonstrated inhibitory effects against α-glycosidase, carbonic anhydrases (hCA I/II), and acetylcholinesterase (AChE).
Table 2: Inhibition of DprE1 by 1,2,3-Triazole-Benzoxazole Derivatives This table is based on data for N-phenyl butanamide derivatives, not Butanamide, 2-ethyl-3-oxo-N-phenyl- itself.
| Compound | IC50 (μM) for DprE1 |
|---|---|
| BOK-2 | 2.2 ± 0.1 |
| BOK-3 | 3.0 ± 0.6 |
Source: Adapted from fluorometric assay of novel 1,2,3-triazole-benzoxazole hybrids. tandfonline.comresearchgate.net
Evaluation of Antioxidant Activities
The antioxidant potential of this chemical family has been evaluated using various in vitro assays. The ability to scavenge free radicals is a key property of many of these derivatives.
The antioxidant capacity is often measured by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govmdpi.com In one study, new 3-substituted-2-oxindole derivatives, synthesized from isatins and acetophenones, demonstrated moderate to good antioxidant activity. nih.gov The study found that substitutions on both the isatin (B1672199) ring and the side chain phenyl ring influenced the antioxidant potency. For example, 5-fluoro and 5-methyl analogues of 3-hydroxy-3-substituted oxindoles showed maximum DPPH scavenging effects of 70% and 62%, respectively. nih.gov
Similarly, newly synthesized phenylalanine carboxamides with a sulfonamide functionality showed effective antioxidant action in DPPH radical scavenging assays compared to standard drugs. researchgate.net The mechanism often involves the donation of a hydrogen atom to the stable DPPH radical, a process influenced by the electronic properties of substituents on the aromatic rings. eco-vector.com
Table 3: Antioxidant Activity of 3-Aroyl Methylene (B1212753) Indol-2-one Derivatives This table is based on data for related oxindole (B195798) derivatives, not Butanamide, 2-ethyl-3-oxo-N-phenyl- itself.
| Compound (Substituent) | Maximum Radical Scavenging Activity (%) | Concentration (µg/ml) |
|---|---|---|
| Unsubstituted (2a) | 46 | 50 |
| 5-Chloro (2c) | 44 | 50 |
| 5-Fluoro (isatin precursor) | 70 | 500 |
| 5-Methyl (isatin precursor) | 62 | 500 |
Source: Adapted from DPPH radical scavenging assay of new 3-substituted-2-oxindole derivatives. nih.gov
Assessment of Antimicrobial and Anthelmintic Properties in Derivatives
Derivatives of the core acetoacetanilide structure have been investigated for their efficacy against a range of pathogens. Acetanilide itself is known to possess antibacterial properties. researchgate.net
Studies on synthesized acetanilide derivatives have shown varied pharmacological activities, including antimicrobial and anthelmintic effects. researchgate.net In one study, a series of 2-mercaptobenzothiazole (B37678) derivatives linked to different amines via an amide bond were synthesized and tested. nih.gov Compounds with chloro- and nitro-substitutions on the phenylamine ring (compounds 2b, 2c, and 2i) exhibited significant antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, comparable to the standard drug levofloxacin. nih.gov
Furthermore, derivatives based on the natural product eurotiumide A, which contains a related structural moiety, were synthesized to improve antimicrobial activity. An isopentyl derivative was found to be a potent antimicrobial agent against three tested strains, including methicillin-resistant S. aureus (MRSA). nih.gov
Investigations into Immunomodulatory and Anti-inflammatory Mechanisms (e.g., Neuroinflammation in Animal Models)
The anti-inflammatory potential observed in enzyme inhibition assays translates to in vivo effects in animal models. While no studies have specifically used "Butanamide, 2-ethyl-3-oxo-N-phenyl-" in neuroinflammation models, research on related structures provides a mechanistic framework.
The anti-inflammatory actions of this class of compounds are largely attributed to the modulation of inflammatory pathways. Polyphenols and other natural products, which share functional motifs with some derivatives, are known to regulate immunity by interfering with the synthesis of pro-inflammatory cytokines and gene expression. mdpi.com Key mechanisms include the inactivation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and modulation of the mitogen-activated protein kinase (MAPK) pathway. mdpi.commdpi.com
In animal models of inflammation, such as the carrageenan-induced paw edema model in rats, acetanilide derivatives have demonstrated significant anti-inflammatory responses. orientjchem.org For example, one derivative, Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate, produced a 61.36% reduction in edema, an effect comparable to the standard drug. orientjchem.org These effects are linked to the inhibition of inflammatory mediators like prostaglandins and leukotrienes, stemming from the inhibition of COX and PLA2 enzymes. nih.govmdpi.com Although specific studies on neuroinflammation models like those induced by lipopolysaccharide (LPS) or streptozotocin (B1681764) are lacking for this exact compound, the foundational anti-inflammatory mechanisms suggest a potential area for future investigation. hofstra.edunih.gov
Receptor Binding Studies and Ligand-Target Interactions
The versatility of the N-phenyl butanamide scaffold allows for its incorporation into molecules designed to interact with specific G protein-coupled receptors (GPCRs).
Research into novel biphenylsulfonamide derivatives, which contain related amide functionalities, has identified selective antagonists for the angiotensin II type 2 (AT2) receptor. nih.gov Radioligand binding assays were used to determine the binding affinity of these compounds. Molecular docking studies revealed that the compounds' affinity for the AT2 receptor is driven by interactions with key amino acid residues such as Thr125, Lys215, Arg182, and Met137. nih.gov Hydrogen bonds with residues like Lys215 and Arg182 were identified as crucial for the antagonistic activity. nih.gov
In another study, new 1,3-diaryl-5-oxo-proline derivatives were synthesized and evaluated as endothelin receptor (ETR) ligands. mdpi.com In vitro binding assays on human ETA and ETB receptors identified one compound as a selective ETA receptor ligand. mdpi.com These studies highlight how the core structure can be elaborated to achieve specific ligand-target interactions, providing a basis for designing molecules with high affinity and selectivity for a desired biological target.
Structure-Activity Relationship (SAR) Studies of Derivatives
The core structure of Butanamide, 2-ethyl-3-oxo-N-phenyl- offers several points for chemical modification, including the N-phenyl ring, the ethyl group at the α-position, and the butanamide backbone itself. SAR studies on analogous compounds, such as acetoacetanilides (which lack the 2-ethyl group), have provided valuable insights into the pharmacophoric requirements for various biological activities, including antimicrobial and enzyme inhibitory effects.
Modifications of the N-Phenyl Ring
The N-phenyl ring is a critical component for the biological activity of this class of compounds. The nature, position, and number of substituents on this aromatic ring can significantly modulate the compound's potency and selectivity.
Research on related N-aryl-β-ketoamides has demonstrated that the electronic properties of the substituents on the phenyl ring play a pivotal role. For instance, in a series of pyrazole (B372694) derivatives with an N-aryl moiety, it was observed that hydrophilic substituents resulted in weaker antimicrobial activity compared to nonpolar substituents. nih.gov An increase in the size of halogen substituents on the aniline (B41778) moiety, which also increases lipophilicity, led to an increase in antibacterial activity. nih.gov This suggests that hydrophobic interactions are crucial for the compound's ability to interact with its biological target.
Specifically, in the context of antifungal activity, the presence of electron-withdrawing groups on the phenyl ring has been shown to be favorable. For example, studies on coumarin (B35378) derivatives, which share some structural similarities in terms of having an aromatic ring that can be variously substituted, indicated that the presence of a nitro group (NO2) favors antifungal activity. mdpi.comnih.gov Similarly, in a series of spirotryprostatin A derivatives, the introduction of electron-withdrawing groups such as fluorine, chlorine, bromine, trifluoromethyl, and nitro groups at the meta- and para-positions of an aromatic ring had a positive influence on their antifungal activity against various phytopathogens. researchgate.netmdpi.com
The position of the substituent on the phenyl ring is also a determining factor. In some series of compounds, a particular substitution pattern is favored over others for a specific biological effect.
Modifications of the Butanamide Backbone
Alterations to the butanamide backbone, including the β-keto group and the amide linkage, can also have a profound impact on biological activity. The β-keto-enol tautomerism inherent in this system can influence how the molecule binds to its target.
In a study of naringenin (B18129) derivatives, the modification of a carbonyl group at a position analogous to the 3-oxo group in butanamide to an oxime group led to enhanced antimicrobial activity against multidrug-resistant bacteria. mdpi.comnih.gov This highlights that changes to the electronic and hydrogen-bonding capabilities of this part of the molecule can significantly alter its biological profile.
Influence of the α-Substituent
While the specific SAR of the 2-ethyl group in Butanamide, 2-ethyl-3-oxo-N-phenyl- has not been extensively reported in the documents reviewed, studies on related β-dicarbonyl compounds suggest that the nature and size of the substituent at the α-position can influence both the lipophilicity and the steric profile of the molecule. These factors can, in turn, affect its ability to fit into the active site of a target enzyme or receptor.
The following interactive data table summarizes the general SAR findings for derivatives structurally related to Butanamide, 2-ethyl-3-oxo-N-phenyl-, based on their antimicrobial activity.
| Structural Modification | Substituent Type/Position | Effect on Antimicrobial Activity | Reference |
| N-Phenyl Ring | Hydrophilic substituents | Weaker activity | nih.gov |
| Nonpolar substituents | Stronger activity | nih.gov | |
| Increasing size of halogen substituents | Increased activity | nih.gov | |
| Electron-withdrawing groups (e.g., NO2, halogens) | Favorable for antifungal activity | mdpi.comnih.govresearchgate.netmdpi.com | |
| Butanamide Backbone | Modification of the 3-oxo group (e.g., to an oxime) | Can enhance antimicrobial activity | mdpi.comnih.gov |
Table 1. General Structure-Activity Relationship trends for derivatives related to Butanamide, 2-ethyl-3-oxo-N-phenyl-.
It is important to note that these SAR trends are derived from studies on analogous compound series and provide a foundational understanding. The precise biological activity of any specific derivative of Butanamide, 2-ethyl-3-oxo-N-phenyl- would require dedicated synthesis and biological evaluation. The interplay between different structural modifications can be complex, and the optimal combination of substituents will be specific to the biological target of interest.
In Vitro Metabolic Pathways and Biotransformation Studies
Identification of Phase I Metabolic Transformations
Phase I metabolism typically involves the introduction or unmasking of functional groups to increase the polarity of a compound, preparing it for subsequent Phase II conjugation and excretion. For a molecule with the structure of Butanamide, 2-ethyl-3-oxo-N-phenyl-, several Phase I reactions would be anticipated.
Hydroxylation Pathways
Hydroxylation, the addition of a hydroxyl (-OH) group, is a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. For Butanamide, 2-ethyl-3-oxo-N-phenyl-, potential sites for hydroxylation would include the phenyl ring and the ethyl group. Aromatic hydroxylation could occur at various positions on the phenyl ring, leading to different phenolic metabolites. Aliphatic hydroxylation could occur on the ethyl group, forming primary or secondary alcohols.
N-Dealkylation Processes
Given the N-phenyl structure, N-dealkylation is a less likely primary metabolic pathway unless there were alkyl groups attached to the nitrogen atom of the amide. However, oxidative cleavage of the N-phenyl bond, while not a classic N-dealkylation, could theoretically occur, leading to the formation of aniline (B41778) and a corresponding butanamide derivative.
N-Oxide Formation
The nitrogen atom within the amide linkage could be susceptible to oxidation, leading to the formation of an N-oxide derivative. This transformation is also typically mediated by CYP enzymes or flavin-containing monooxygenases (FMOs).
In Vitro Metabolic Stability and Metabolite Profiling using Microsomal Systems
To experimentally determine the metabolic fate, in vitro studies using liver microsomes would be essential. These preparations contain a high concentration of CYP enzymes and are a standard tool for assessing metabolic stability.
The metabolic stability of Butanamide, 2-ethyl-3-oxo-N-phenyl- would be determined by incubating the compound with liver microsomes and a cofactor such as NADPH, and then monitoring the decrease in the parent compound concentration over time. This would provide key parameters like the half-life (t½) and intrinsic clearance (CLint).
Metabolite profiling would involve analyzing the incubation mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate, identify, and quantify the various metabolites formed, such as hydroxylated products, and the products of amide hydrolysis.
Table 1: Hypothetical In Vitro Microsomal Stability Data for Butanamide, 2-ethyl-3-oxo-N-phenyl-
| Parameter | Hypothetical Value | Description |
| Half-life (t½) | Not Determined | The time required for the concentration of the compound to decrease by half. |
| Intrinsic Clearance (CLint) | Not Determined | The measure of the metabolic capacity of the liver for the compound. |
Table 2: Potential Metabolites of Butanamide, 2-ethyl-3-oxo-N-phenyl- from Microsomal Incubations
| Putative Metabolite | Metabolic Pathway | Analytical Confirmation |
| Hydroxyphenyl-Butanamide, 2-ethyl-3-oxo-N- | Aromatic Hydroxylation | LC-MS/MS |
| Butanamide, 2-(hydroxyethyl)-3-oxo-N-phenyl- | Aliphatic Hydroxylation | LC-MS/MS |
| Aniline | Amide Hydrolysis | LC-MS/MS |
| 2-ethyl-3-oxobutanoic acid | Amide Hydrolysis | LC-MS/MS |
Computational Prediction of Metabolic Fates and Metabolite Identification
In the absence of experimental data, computational tools can offer predictions about a compound's metabolism. nih.gov Software programs can predict the most likely sites of metabolism (SOMs) by analyzing the molecule's structure and electronic properties. nih.gov These tools can identify atoms that are most susceptible to enzymatic attack by CYPs. nih.gov For Butanamide, 2-ethyl-3-oxo-N-phenyl-, such models would likely highlight the phenyl ring and the alpha-carbons to the carbonyl groups as probable sites of metabolism. nih.gov Furthermore, more advanced systems can predict the actual structures of the resulting metabolites. nih.gov However, these predictions are purely theoretical and require experimental validation. nih.govnih.gov
Table 3: Computationally Predicted Sites of Metabolism for Butanamide, 2-ethyl-3-oxo-N-phenyl-
| Predicted Site of Metabolism | Predicted Reaction Type | Confidence Score (Illustrative) |
| Phenyl ring (ortho, para positions) | Hydroxylation | High |
| Ethyl group (alpha, beta positions) | Hydroxylation | Medium |
| Amide nitrogen | N-Oxidation | Low |
| Amide carbonyl carbon | Hydrolysis | High |
Synthetic Utility and Precursor Role in Specialized Organic Synthesis
Butanamide, 2-ethyl-3-oxo-N-phenyl- as a Versatile Chemical Building Block
Butanamide, 2-ethyl-3-oxo-N-phenyl-, also known as 2-ethyl-3-oxo-N-phenylbutanamide, is a β-ketoamide, a class of compounds recognized for its synthetic versatility. Its structure incorporates several reactive sites: a nucleophilic α-carbon positioned between two carbonyl groups, an amide linkage, and a ketone. This arrangement allows the molecule to participate in a wide array of chemical transformations, making it a valuable scaffold for constructing more complex molecular architectures.
The presence of the electron-withdrawing acetyl and N-phenylcarbamoyl groups increases the acidity of the hydrogen atom at the C2 position, facilitating the formation of a stable enolate. This enolate is a key reactive species, serving as a potent nucleophile in various carbon-carbon bond-forming reactions. The fundamental reactivity of the acetoacetic ester system, which is analogous to this compound's core structure, provides a basis for its synthetic applications, including alkylation and acylation reactions.
Table 1: Chemical Properties of Butanamide, 2-ethyl-3-oxo-N-phenyl-
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.257 g/mol lookchem.com |
| CAS Number | 31844-89-0 lookchem.com |
| Synonyms | 2-ethyl-3-oxo-N-phenylbutanamide lookchem.com |
| Hydrogen Bond Donor Count | 1 lookchem.com |
| Hydrogen Bond Acceptor Count | 2 lookchem.com |
| Rotatable Bond Count | 4 lookchem.com |
The unique reactivity of β-ketoamides like Butanamide, 2-ethyl-3-oxo-N-phenyl- makes them ideal precursors for a variety of advanced heterocyclic intermediates. The active methylene (B1212753) group can readily condense with electrophiles, leading to cyclization reactions that form stable ring systems. Research on analogous 3-oxobutanamides demonstrates their role in synthesizing a wide range of heterocycles, including pyridines, thiophenes, thiazoles, and pyrazoles. researchgate.netresearchgate.net
For instance, the condensation of aniline (B41778) with ethyl acetoacetate (B1235776) produces 3-oxo-N-phenylbutanamide (acetoacetanilide), a direct precursor to the title compound. chula.ac.th This parent compound can be cyclized in the presence of acid to form quinoline (B57606) derivatives. chula.ac.th By extension, Butanamide, 2-ethyl-3-oxo-N-phenyl-, with its additional ethyl group, serves as a decorated building block, allowing for the synthesis of more substituted and complex heterocyclic frameworks that are pivotal in medicinal chemistry and material science.
Applications in the Synthesis of Agrochemicals and Fine Chemicals
The heterocyclic systems derived from Butanamide, 2-ethyl-3-oxo-N-phenyl- and related compounds are foundational to the agrochemical and fine chemical industries. Many commercial fungicides, herbicides, and insecticides are based on complex heterocyclic cores. The ability to use acetoacetanilide (B1666496) derivatives to construct these scaffolds efficiently makes them valuable intermediates.
Furthermore, studies on structurally similar compounds, such as ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives, have shown significant biological activities, including antimicrobial and anthelmintic properties. frontiersin.orgnih.gov This highlights the potential for intermediates derived from Butanamide, 2-ethyl-3-oxo-N-phenyl- to be used in the development of new bioactive agents for pharmaceutical and agricultural applications.
Contributions to Complex Molecule Synthesis and Natural Product Analogues
The elaboration of Butanamide, 2-ethyl-3-oxo-N-phenyl- into multi-ring systems is a key aspect of its utility in synthesizing complex molecules. Its foundational structure can be seen as a pre-set arrangement of atoms that can be expanded upon through sequential reactions. For example, related phthalide (B148349) derivatives, synthesized through condensation reactions similar to those involving β-ketoamides, are crucial intermediates for isoindolo[2,1-a]quinoline systems, which are complex heterocyclic structures. mdpi.com
While direct use of Butanamide, 2-ethyl-3-oxo-N-phenyl- in the total synthesis of a specific natural product may not be widely documented, its role as a precursor to key structural motifs is significant. It provides a reliable route to substituted quinolines, pyridines, and other heterocycles that form the core of many natural product analogues. This allows chemists to generate libraries of related compounds to explore structure-activity relationships.
Role in Forensic Chemistry and the Elucidation of Clandestine Synthetic Routes
In forensic science, Butanamide, 2-ethyl-3-oxo-N-phenyl- is of interest due to its structural relationship to a class of chemicals known as "pre-precursors" or masked precursors for controlled substances. Specifically, compounds like Methyl 3-oxo-2-phenylbutyrate (MAPA) and Ethyl 3-oxo-2-phenylbutyrate (EAPA) are monitored as precursors to phenylacetone (B166967) (P2P), a key starting material for the illicit synthesis of amphetamine and methamphetamine. researchgate.netcolab.wsnih.gov
These precursors are designed to circumvent regulations by being chemically one or two steps away from the controlled precursor. They typically undergo simple reactions, such as hydrolysis and decarboxylation under acidic conditions, to yield the target ketone. nih.gov Butanamide, 2-ethyl-3-oxo-N-phenyl- fits this profile. Although its hydrolysis and decarboxylation would lead to 2-pentanone rather than P2P, its synthesis and chemical nature are analogous to regulated P2P precursors. Forensic chemists analyze seized materials for such compounds and their characteristic impurities to identify the synthetic route employed in a clandestine laboratory. The detection of specific by-products via methods like gas chromatography-mass spectrometry (GC-MS) can provide crucial intelligence on the starting materials and methods used by illicit drug manufacturers. researchgate.netnih.gov
Table 2: Related Compounds in Forensic Analysis
| Compound Name | Abbreviation | Forensic Significance |
|---|---|---|
| Phenylacetone | P2P | A primary precursor for the synthesis of amphetamine and methamphetamine. researchgate.netnih.gov |
| Methyl 3-oxo-2-phenylbutyrate | MAPA | A "pre-precursor" that can be converted to P2P through hydrolysis and decarboxylation. colab.wsnih.gov |
| Ethyl 3-oxo-2-phenylbutyrate | EAPA | Another P2P pre-precursor monitored by law enforcement. researchgate.netnih.gov |
| Butanamide, 2-ethyl-3-oxo-N-phenyl- | - | Structurally analogous to P2P precursors; its presence could indicate attempts to use novel, unregulated starting materials. |
Q & A
Basic Research Questions
Q. How can the molecular structure of 2-ethyl-3-oxo-N-phenylbutanamide be experimentally confirmed?
- Methodological Answer :
- X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is the gold standard for unambiguous structural confirmation. These tools allow precise determination of bond lengths, angles, and stereochemistry .
- Spectroscopic techniques :
- NMR : and NMR can confirm proton environments and carbonyl groups (e.g., the 3-oxo moiety at ~200 ppm for ).
- IR spectroscopy : The amide C=O stretch (~1650 cm) and ketone C=O (~1700 cm) provide functional group validation .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
Q. What synthetic routes are commonly employed for preparing 2-ethyl-3-oxo-N-phenylbutanamide?
- Methodological Answer :
- Acylation of aniline : Reacting 2-ethylacetoacetate with phenyl isocyanate in the presence of a base (e.g., triethylamine) yields the target compound.
- Condensation reactions : Use of β-ketoamide precursors with ethylating agents (e.g., ethyl bromide) under nucleophilic conditions.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures purity. Monitor via TLC (R ~0.5 in 1:1 hexane/EtOAc) .
Q. Which analytical techniques are critical for characterizing purity and stability?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization).
- Thermogravimetric analysis (TGA) : Determines decomposition temperature (e.g., stability up to 150°C).
- DSC (Differential Scanning Calorimetry) : Identifies melting points (e.g., ~120–125°C) and polymorphic transitions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 2-ethyl-3-oxo-N-phenylbutanamide in nucleophilic acyl substitution?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The 3-oxo group is highly electrophilic, making it susceptible to nucleophilic attack.
- Molecular dynamics simulations : Model solvent effects (e.g., DMF vs. THF) on reaction kinetics.
- XLogP3 values (~2.5) from empirical data predict lipophilicity, influencing solubility in reaction media .
Q. What strategies resolve contradictions between crystallographic and spectroscopic data for this compound?
- Methodological Answer :
- Cross-validation : Compare X-ray-derived bond lengths (e.g., C=O at 1.22 Å) with DFT-optimized geometries.
- Dynamic NMR : Investigate conformational flexibility (e.g., rotamers of the ethyl group) causing discrepancies in solution-state vs. solid-state data.
- SHELX refinement : Adjust thermal parameters and occupancy rates to account for disorder in crystal lattices .
Q. How can enantiomeric purity be achieved in asymmetric synthesis of derivatives?
- Methodological Answer :
- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts during ketone alkylation to induce stereoselectivity.
- Chiral HPLC : Utilize columns like Chiralpak IA/IB to separate enantiomers (e.g., k = 1.2, α = 1.5).
- Circular Dichroism (CD) : Monitor optical activity at 220–250 nm for enantiomeric excess (ee > 95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
